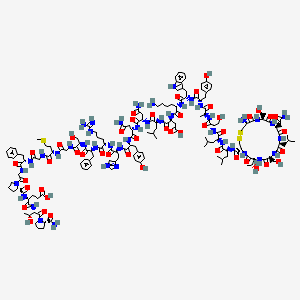

Calcitonin (pork natural)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La calcitonina es una hormona que juega un papel crucial en la regulación de los niveles de calcio en la sangre. Es secretada por las células parafoliculares de la glándula tiroides en los mamíferos. La calcitonina ayuda a disminuir los niveles de calcio en la sangre al inhibir la actividad de los osteoclastos, que son células que descomponen el tejido óseo

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La calcitonina se puede sintetizar utilizando la síntesis de péptidos en fase sólida, un método que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento. Este método implica el uso de un aminoácido unido a una resina, que se acopla con aminoácidos protegidos en presencia de reactivos de acoplamiento. Los grupos protectores se eliminan luego, y el proceso se repite hasta que se obtiene la secuencia peptídica deseada .

Métodos de Producción Industrial: La producción industrial de calcitonina a menudo involucra la tecnología de ADN recombinante. Este método utiliza bacterias o levaduras modificadas genéticamente para producir calcitonina. El gen que codifica la calcitonina se inserta en el organismo huésped, que luego produce la hormona a medida que crece. La calcitonina se purifica posteriormente de las células huésped .

Análisis De Reacciones Químicas

Tipos de Reacciones: La calcitonina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones pueden afectar la estabilidad y la actividad de la hormona.

Reactivos y Condiciones Comunes:

Oxidación: El peróxido de hidrógeno u otros agentes oxidantes se pueden utilizar para oxidar la calcitonina, lo que lleva a la formación de enlaces disulfuro entre residuos de cisteína.

Reducción: Los agentes reductores como el ditiotreitol pueden romper los enlaces disulfuro, lo que resulta en la reducción de la calcitonina.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen calcitonina oxidada con enlaces disulfuro, calcitonina reducida con grupos tiol libres y calcitonina mutada con secuencias de aminoácidos alteradas .

Aplicaciones Científicas De Investigación

La calcitonina tiene una amplia gama de aplicaciones de investigación científica:

Química: La calcitonina se utiliza como péptido modelo para estudiar el plegamiento y la estabilidad de las proteínas.

Biología: La calcitonina se estudia por su papel en la homeostasis del calcio y el metabolismo óseo.

Medicina: La calcitonina se utiliza en el tratamiento de afecciones como la osteoporosis, la enfermedad de Paget y la hipercalcemia.

Industria: La calcitonina se utiliza en el desarrollo de productos farmacéuticos y ensayos de diagnóstico.

Mecanismo De Acción

La calcitonina ejerce sus efectos al unirse al receptor de calcitonina, que se encuentra en la superficie de los osteoclastos. Esta unión inhibe la actividad de los osteoclastos, reduciendo la resorción ósea y disminuyendo los niveles de calcio en la sangre. El mecanismo implica la activación de las vías de señalización del monofosfato cíclico de adenosina (AMPc) y la proteína quinasa A (PKA), que conducen a la inhibición de la motilidad de los osteoclastos y la inducción de un estado de quiescencia .

Comparación Con Compuestos Similares

La calcitonina forma parte de una familia de hormonas peptídicas que incluye el péptido relacionado con el gen de la calcitonina α, el péptido relacionado con el gen de la calcitonina β, la amilina, la adrenomedulina y la adrenomedulina 2. Estas hormonas comparten similitudes estructurales y funcionales con la calcitonina, pero difieren en su potencia y actividades biológicas específicas .

Compuestos Similares:

Péptido Relacionado con el Gen de la Calcitonina α: Implicado en la vasodilatación y la transmisión del dolor.

Péptido Relacionado con el Gen de la Calcitonina β: Similar al péptido relacionado con el gen de la calcitonina α pero con una distribución tisular diferente.

Amilina: Regula el metabolismo de la glucosa y la saciedad.

Adrenomedulina: Implicada en la vasodilatación y la angiogénesis.

Adrenomedulina 2: Similar a la adrenomedulina pero con propiedades de unión a receptores distintas.

La singularidad de la calcitonina radica en su papel específico en la homeostasis del calcio y el metabolismo óseo, lo que la convierte en un valioso agente terapéutico para las afecciones relacionadas con la salud ósea y la regulación del calcio.

Propiedades

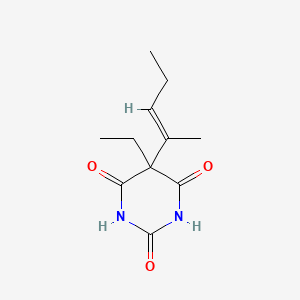

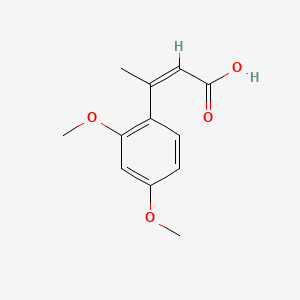

Fórmula molecular |

C160H233N43O47S3 |

|---|---|

Peso molecular |

3607.0 g/mol |

Nombre IUPAC |

(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C160H233N43O47S3/c1-78(2)52-100(185-152(243)113(65-128(220)221)194-137(228)96(32-21-22-47-161)179-147(238)108(60-89-66-171-95-31-20-19-30-93(89)95)189-144(235)105(58-87-36-40-91(210)41-37-87)182-132(223)82(9)176-153(244)115(72-205)197-142(233)102(54-80(5)6)183-140(231)101(53-79(3)4)186-156(247)118-76-253-252-75-94(162)133(224)195-116(73-206)154(245)193-112(64-123(165)214)149(240)184-103(55-81(7)8)143(234)198-117(74-207)155(246)200-129(83(10)208)158(249)199-118)141(232)191-111(63-122(164)213)151(242)192-110(62-121(163)212)150(241)188-107(59-88-38-42-92(211)43-39-88)145(236)190-109(61-90-67-169-77-175-90)148(239)180-97(33-23-48-170-160(167)168)138(229)187-106(57-86-28-17-14-18-29-86)146(237)196-114(71-204)136(227)173-68-124(215)177-99(46-51-251-12)134(225)172-69-125(216)178-104(56-85-26-15-13-16-27-85)135(226)174-70-126(217)202-49-25-35-120(202)157(248)181-98(44-45-127(218)219)139(230)201-130(84(11)209)159(250)203-50-24-34-119(203)131(166)222/h13-20,26-31,36-43,66-67,77-84,94,96-120,129-130,171,204-211H,21-25,32-35,44-65,68-76,161-162H2,1-12H3,(H2,163,212)(H2,164,213)(H2,165,214)(H2,166,222)(H,169,175)(H,172,225)(H,173,227)(H,174,226)(H,176,244)(H,177,215)(H,178,216)(H,179,238)(H,180,239)(H,181,248)(H,182,223)(H,183,231)(H,184,240)(H,185,243)(H,186,247)(H,187,229)(H,188,241)(H,189,235)(H,190,236)(H,191,232)(H,192,242)(H,193,245)(H,194,228)(H,195,224)(H,196,237)(H,197,233)(H,198,234)(H,199,249)(H,200,246)(H,201,230)(H,218,219)(H,220,221)(H4,167,168,170)/t82-,83+,84+,94-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,129-,130-/m0/s1 |

Clave InChI |

IXORWGHGSOABEO-AQZOCZKHSA-N |

SMILES isomérico |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC(C)C)CC(=O)N)CO)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC8=CC=CC=C8)C(=O)NCC(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N)O |

SMILES canónico |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CNC=N6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC8=CC=CC=C8)C(=O)NCC(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)N)C(C)O)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10,17,17-Trimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10784629.png)